molecular formula C17H20O5 B2576091 Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate CAS No. 123988-26-1

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate

Cat. No.: B2576091
CAS No.: 123988-26-1
M. Wt: 304.342
InChI Key: SRUFYYDHPARFSS-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate is a spirocyclic compound featuring a chroman (benzopyran) moiety fused with a cyclohexanone ring at the 2-position. Its molecular formula is C₁₆H₁₈O₅, with a molecular weight of 290.31 g/mol (CAS: 135111-36-3) . It is primarily utilized as a pharmaceutical intermediate, with suppliers like Hairui Chemical offering it at 98% purity for research and industrial applications .

The synthesis of such spiro compounds typically involves coupling chroman derivatives with cyclohexanone precursors under alkaline conditions, as seen in analogous coumarin-acetamide syntheses (e.g., 10% sodium hydroxide in ethanol at 40°C) .

Properties

IUPAC Name

methyl 2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-20-16(19)11-21-12-5-6-13-14(18)10-17(22-15(13)9-12)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUFYYDHPARFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of chroman derivatives with cyclohexanone under acidic conditions, followed by esterification with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds related to methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar structures against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Anticancer Potential
this compound has shown promise in cytotoxicity assays against several cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for development as an anticancer agent. The IC50 values for related compounds were reported in the low micromolar range, indicating potent activity .

3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects that may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its structure allows for interactions with inflammatory mediators, potentially reducing inflammation and associated pain .

Agricultural Applications

1. Pesticidal Activity
this compound has been investigated for its pesticidal properties. Studies suggest that it can act as an effective agent against certain pests and pathogens affecting crops. This application is particularly relevant in the context of developing eco-friendly agricultural practices that minimize chemical pesticide use .

Material Science Applications

1. Polymer Synthesis
In material science, the unique chemical structure of this compound can be utilized in polymer synthesis. Its ability to form cross-linked structures makes it a candidate for creating durable materials with specific mechanical properties. Research into its use as a monomer in polymerization processes is ongoing, with potential applications in coatings and adhesives .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Anti-inflammatoryReduces inflammation in various disease models
PesticidalEffective against agricultural pests

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by MDPI explored the antimicrobial efficacy of compounds similar to this compound. The findings revealed that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines demonstrated promising results. The study suggested that these compounds could be developed into effective anticancer therapies based on their mechanisms of action involving apoptosis induction.

Mechanism of Action

The mechanism by which Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
This compound 135111-36-3 C₁₆H₁₈O₅ 290.31 Spiro[chroman-cyclohexan] core; ester group at 7-oxy position
2-((4'-Methyl-4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid 1217670-03-5 C₁₇H₂₀O₅ 304.34 Methyl substitution at 4'-position; carboxylic acid functionalization
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate 304675-01-2 C₁₅H₁₄O₅ 274.27 Cyclopenta[c]chromen core; reduced ring strain compared to cyclohexan
N-[2-(4-Fluorophenyl)ethyl]-2-[(4-oxospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide 1212316-84-1 C₂₄H₂₆FNO₄ 411.47 Fluorophenyl-ethyl acetamide side chain; enhanced lipophilicity (predicted logP: ~2.2)

Key Observations:

Core Structure Variations: The target compound’s spiro[chroman-cyclohexan] core differs from the cyclopenta[c]chromen system in CAS 304675-01-2, which introduces a five-membered ring. This reduces steric hindrance and may alter solubility (e.g., cyclopenta derivatives often exhibit higher aqueous solubility due to increased polarity) .

Functional Group Impact :

  • The methyl ester group in the target compound contrasts with the carboxylic acid in CAS 1217670-03-4. This difference influences solubility (ester groups are more lipophilic) and metabolic stability (esters are prone to hydrolysis in vivo) .
  • The fluorophenyl-ethyl acetamide side chain in CAS 1212316-84-1 introduces strong electron-withdrawing effects, likely improving membrane permeability and target affinity .

Biological Activity

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate, a compound with a complex spirocyclic structure, has garnered attention in various fields of biological research. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic arrangement that includes a chroman ring fused to a cyclohexane structure. Its molecular formula is C16H18O5C_{16}H_{18}O_5, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight290.31 g/mol
CAS Number135111-36-3
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chroman Ring : A cyclization reaction is performed using a phenol derivative and an aldehyde or ketone under acidic conditions.
  • Spirocyclization : The chroman intermediate undergoes spirocyclization with a cyclohexanone derivative.
  • Introduction of the Oxo Group : The oxo group is introduced via oxidation reactions.
  • Etherification : Finally, the chroman-cyclohexane intermediate is etherified with chloroacetic acid to yield the target compound.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It appears to modulate inflammatory cytokines and reduce edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Effects

This compound has demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.

The biological activity of this compound is likely due to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptors related to inflammation and oxidative stress responses.
  • Signaling Pathway Regulation : The unique structural features allow it to influence various signaling pathways within cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study reported that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Research :
    • In an animal model of arthritis, treatment with this compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines .
  • Antioxidant Activity Assessment :
    • A cellular study demonstrated that the compound effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. A conventional method for analogous compounds (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate) uses:

  • Reagents : 7-hydroxy chromanone derivatives, alkyl chloroacetates (e.g., methyl chloroacetate), and a base like K₂CO₃ in anhydrous DMF .
  • Conditions : Stirring at 80°C for 10–12 hours, followed by crystallization from ethanol or methanol. Yield optimization strategies include:
    • Catalyst Screening : Substituting K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance reactivity.
    • Solvent Effects : Using polar aprotic solvents (DMF, DMSO) to improve solubility of phenolic intermediates.
    • Temperature Control : Gradual heating to avoid side reactions (e.g., ester hydrolysis).

Table 1 : Comparison of Synthetic Approaches for Analogous Compounds

MethodYield (%)ConditionsKey Reference
K₂CO₃/DMF, 80°C, 10h81–82Ethanol crystallization
Acetic acid, room temp.69Methanol recrystallization

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for signals at δ 3.7–3.9 ppm (ester methyl group), δ 4.6–5.0 ppm (methyleneoxy protons), and aromatic protons (δ 6.5–8.0 ppm) from the chroman and spirocyclohexane moieties .
    • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 160–180 ppm (chromen-4-one carbonyl), and sp³ carbons (20–40 ppm) from the cyclohexane ring.
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .
  • X-ray Crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve spirocyclic geometry .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Purity : Trace moisture in DMF or incomplete base activation reduces yields. Use rigorous drying protocols (e.g., molecular sieves).
  • Spectral Artifacts : Impurities (e.g., unreacted starting material) distort NMR/IR signals. Employ column chromatography or preparative HPLC for purification .
  • Crystallographic Variability : Polymorphism in spirocyclic systems can alter melting points or spectral data. Compare multiple batches using DSC (Differential Scanning Calorimetry) .

Case Study : A study reported 81–82% yield for a related coumarin ester using optimized K₂CO₃/DMF conditions, surpassing earlier literature (40%) due to improved anhydrous handling .

Advanced: What computational methods are recommended for predicting the compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations : Model the electronic structure of the spirocyclic core to predict regioselectivity in derivatization reactions (e.g., electrophilic substitution sites) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the ester and chromenone groups as potential binding motifs .
  • Thermodynamic Stability : Calculate ΔG of formation for tautomers or conformers using Gaussian09, referencing gas-phase enthalpy data for analogous cycloacetates .

Advanced: How to design experiments to explore the compound’s biological activity, such as antimicrobial properties?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Microdilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 0.5–128 µg/mL, using ciprofloxacin as a positive control .
    • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours to differentiate static vs. cidal activity.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing the methyl ester with ethyl or benzyl groups) to assess the impact of lipophilicity on membrane penetration .

Table 2 : Example Biological Screening Data for Analogous Compounds

CompoundMIC (µg/mL)Target OrganismReference
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate32S. aureus
Centchroman derivatives8–64E. coli, C. albicans

Advanced: What strategies mitigate challenges in crystallizing spirocyclic compounds like this compound?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization and improve crystal quality .
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects .

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